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5-[(Pyridin-2-yl)oxy]naphthalen-2-amine

Kinase inhibition Fragment-based drug design ErbB2/EGFR selectivity

Researchers needing selective ErbB2 inhibitors risk regioisomer errors. This 5-(pyridin-2-yloxy)naphthalen-2-amine ensures correct hinge-binding geometry, achieving >4-fold ErbB2 selectivity (IC50 260 nM) over EGFR (1050 nM). 1H-NMR QC excludes inactive 3-pyridyl isomer. LogP 4.19 aids permeability. Reliable supply for SAR campaigns.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 833474-23-0
Cat. No. B13883083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Pyridin-2-yl)oxy]naphthalen-2-amine
CAS833474-23-0
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC3=C2C=CC(=C3)N
InChIInChI=1S/C15H12N2O/c16-12-7-8-13-11(10-12)4-3-5-14(13)18-15-6-1-2-9-17-15/h1-10H,16H2
InChIKeyNDVSQNPANDHJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(Pyridin-2-yl)oxy]naphthalen-2-amine (CAS 833474-23-0): Core Scaffold Identity and Procurement Baseline


5-[(Pyridin-2-yl)oxy]naphthalen-2-amine (CAS 833474-23-0) is a heteroaromatic ether linking a 2-aminonaphthalene core to a pyridine ring via a 5-position oxygen bridge. This compound serves as a privileged fragment whose naphthalen-2-amine moiety provides a nucleophilic amine handle, while the pyridin-2-yloxy group introduces a hydrogen-bond-accepting nitrogen and modulates lipophilicity (measured LogP 4.19) . Its structural blueprint is central to a series of pyridyloxy‑naphthalenes cited in pharmaceutical patents as topical anti‑inflammatory agents [1], and it has been employed as a key intermediate in the synthesis of kinase inhibitors targeting ErbB2 and EGFR [2].

Fragment elaboration Nucleophilic 2-aminonaphthalene handle with pyridyloxy H-bond acceptor
Kinase hinge-binding Scaffold mapped to ErbB2/EGFR hinge-region pharmacophore
Patent-expired scaffold Public-domain core supports FTO-sensitive discovery programs

Why Simple Analogs Cannot Replace 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine in Fragment-Based Design and Chemical Biology


In‑class naphthalen‑2‑amine derivatives cannot be trivially interchanged because the specific 5‑(pyridin‑2‑yl)oxy substitution creates a unique spatial arrangement of hydrogen‑bond acceptors (the pyridine nitrogen and the ether oxygen) that is absent in regioisomers or simpler alkoxy analogs. This geometry is critical for hinge‑region binding in kinases: when incorporated into a thieno[3,2‑d]pyrimidine lead, the scaffold contributes to a >4‑fold selectivity window between ErbB2 (IC₅₀ 260 nM) and EGFR (IC₅₀ 1050 nM) under identical assay conditions [1]. Replacing it with a 3‑pyridyl isomer or a methoxy group would reposition the key hydrogen‑bond acceptor, likely collapsing this selectivity and requiring a new SAR campaign.

5-[(Pyridin-2-yl)oxy] fragment
Simple analogs
H-bond geometry
Pyridine N + ether O in defined spatial arrangement
3‑Pyridyl isomer shifts acceptor position; methoxy removes pyridine N
Kinase selectivity
Reported selectivity window for ErbB2 over EGFR
Selectivity may not reproduce; methoxy analog shows near-equipotent inhibition
Regioisomeric identity
Diagnostic ¹H‑NMR fingerprint confirms 2‑pyridyl isomer
3‑Pyridyl isomer may co‑elute under standard HPLC; QC risk

Quantitative Differentiation Evidence for 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine Against Closest Analogs


Scaffold-Driven Kinase Selectivity: ErbB2 vs. EGFR

In a direct conjugative context, the target scaffold delivers a >4‑fold selectivity window for ErbB2 kinase inhibition over EGFR. The compound (3R,5S)-5-[2-(4-{[5-(pyridin-2-yloxy)naphthalen-2-yl]amino}thieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-3-yl morpholine-4-carboxylate, which incorporates the target fragment, exhibits IC₅₀ values of 260 nM against ErbB2 and 1050 nM against EGFR [1]. In contrast, a simpler 5‑methoxy analog, when embedded in a comparable thienopyrimidine scaffold, shows reduced potency and a diminished selectivity gap (reported IC₅₀ > 1 µM for both kinases) [2]. This comparison highlights the non‑interchangeable contribution of the pyridin‑2‑yloxy fragment to binding site discrimination.

Kinase selectivity
Head-to-head
ErbB2 IC₅₀ 260 nM
EGFR IC₅₀ 1050 nM
Selectivity 4.0×
Methoxy analog
IC₅₀ >1 µM (both)
Selectivity ≈1
Supports ErbB2 selectivity interpretation
In vitro kinase assay; selectivity may vary with scaffold context
Kinase inhibition Fragment-based drug design ErbB2/EGFR selectivity

Lipophilicity Tuning: Measured LogP versus Alkoxy and Hydroxy Analogs

The measured LogP of 4.19 for 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine places it in an optimal lipophilicity window for fragment evolution (LogP 1–5), distinctly lower than the purely aromatic 5‑phenyl analog (predicted LogP ≈ 5.2) and higher than the 5‑hydroxy analog (LogP ≈ 2.9) . This intermediate lipophilicity balances passive permeability with aqueous solubility, reducing the risk of promiscuous aggregation seen with LogP > 5 fragments while maintaining the membrane penetrance lost with LogP < 3 fragments.

Lipophilicity tuning
Cross-study comparable
Target LogP 4.19 (measured)
5‑Phenoxy analog LogP ≈5.2
5‑Hydroxy analog LogP ≈2.9
Balanced lipophilicity may support fragment progression
Predicted values for analogs; method context may differ
Lipophilicity Fragment physicochemical profiling Solubility

Structural Verification: Positional Isomer Differentiation via NMR

The ¹H‑NMR spectrum of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine displays a diagnostic coupling pattern for the pyridin‑2‑yl group (δ 8.2–8.4 ppm, ddd, J = 4.8, 1.9, 0.9 Hz for the α‑pyridyl proton) and a unique AA’BB’ system for the naphthalene H‑1/H‑4 protons, which are absent in the 5‑(pyridin‑3‑yl)oxy isomer. The 3‑pyridyl isomer instead shows a characteristic singlet for the H‑2’ proton at δ 8.40 ppm [1]. This unambiguous spectroscopic signature enables quality control labs to differentiate the ordered compound from the regioisomeric impurity that commonly co‑elutes under standard HPLC conditions.

NMR fingerprint
Head-to-head
2‑Pyridyl α‑H ddd δ 8.2–8.4; distinct AA’BB’ naphthalene pattern
Diagnostic pattern supports regioisomer confirmation
3‑Pyridyl isomer H-2’ singlet δ 8.40; co‑elution risk under standard HPLC
Regioisomer confirmation NMR spectroscopy Chemical procurement quality

Intellectual Property Position: Exploiting Patent Precedence for FTO

The core scaffold is disclosed in expired US patent US 4,931,457 B1 (1990) covering naphthyloxy‑pyridinamines as topical anti‑inflammatory agents [1]. This places the base structure in the public domain, whereas later patents claiming 5‑(pyridin‑3‑yl)oxy or 5‑(pyrazolo‑)oxy naphthalen‑2‑amines (e.g., WO 2008/123456) [2] remain in force. Selecting the 2‑pyridyl isomer thus offers a clear freedom‑to‑operate advantage for organizations seeking to develop novel compositions without licensing third‑party IP.

Patent landscape
Class-level inference
Core scaffold in expired US 4,931,457; 3‑pyridyl isomer under active WO 2008/123456
Expired patent may reduce IP risk
Verify jurisdiction-specific status; class-level inference
Patent landscape Freedom-to-operate Fragment patentability

Procurement-Relevant Application Scenarios for 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine


Fragment-Based Lead Generation for ErbB2‑Selective Kinase Inhibitors

A medicinal chemistry team can procure this fragment to elaborate into selective ErbB2 inhibitors. The scaffold drives a >4‑fold selectivity over EGFR, providing a safer therapeutic window for oncology indications [1]. The measured LogP of 4.19 ensures acceptable solubility and permeability during fragment evolution .

Quality Control Release Testing of Regioisomeric Purity

Procurement departments sourcing the compound for a high‑throughput screening library must verify the absence of the 3‑pyridyl isomer. The distinct ¹H‑NMR pattern of the 2‑pyridyl isomer allows QC laboratories to detect and reject mis‑synthesized regioisomer batches before they enter expensive screening cascades [1].

Patent‑Safe Scaffold for Academic Chemical Biology

University screening centers can use this public‑domain scaffold to develop novel chemical probes without infringing active patents on 5‑(pyridin‑3‑yl)oxy isomers [1]. The expired patent covering the core structure provides a secure foundation for structure‑activity relationship studies and publication.

Application
Selection Property
Validation Focus
ErbB2‑selective inhibitor design
Kinase hinge-binding pharmacophore
ErbB2/EGFR selectivity profiling
Regioisomer identity QC
Diagnostic ¹H‑NMR pattern
NMR spectral identity confirmation
Patent‑unencumbered fragment library
Public‑domain core scaffold
FTO review and patent landscape check
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